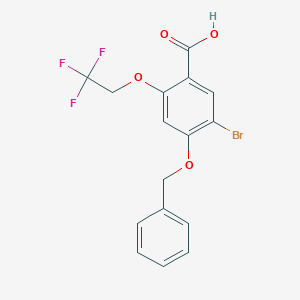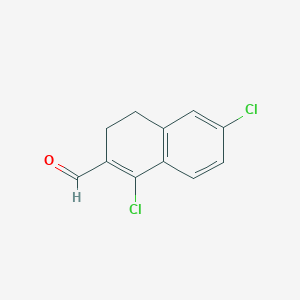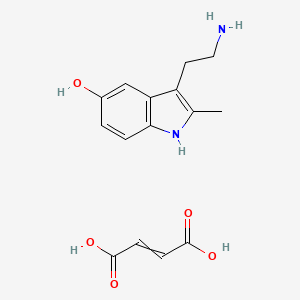![molecular formula C22H28O2 B13720175 (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of etonogestrel involves several steps and intermediates. One of the methods includes the following steps :
Starting Material: The synthesis begins with a suitable steroidal precursor.
Introduction of Functional Groups: The 11-methylene group is introduced through microbiological hydroxylation, followed by transformation to the key intermediate.
Cyclization: A palladium-catalyzed cyclization reaction is employed as a key step.
Final Steps:
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Etonogestrel undergoes several types of chemical reactions, including :
Oxidation: Etonogestrel can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in etonogestrel.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include hydroxylated and reduced derivatives of etonogestrel .
Applications De Recherche Scientifique
Etonogestrel has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on reproductive biology and hormone regulation.
Medicine: Widely used in contraceptive devices, providing long-acting reversible contraception. It is also studied for its potential therapeutic applications in hormone replacement therapy.
Industry: Utilized in the development of advanced drug delivery systems, such as intravaginal rings and subdermal implants.
Mécanisme D'action
Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs, including the female reproductive tract, mammary gland, hypothalamus, and pituitary . It inhibits fertility by :
Impairing the release of luteinizing hormone: , which is crucial for ovulation.
Increasing the viscosity of cervical mucus: , hindering the passage of spermatozoa.
Altering the lining of the uterus: , preventing the implantation of fertilized eggs.
Comparaison Avec Des Composés Similaires
Etonogestrel is compared with other synthetic progestins such as desogestrel, levonorgestrel, and norethisterone :
Desogestrel: Etonogestrel is a biologically active metabolite of desogestrel, offering a longer duration of action.
Levonorgestrel: Both are used in contraceptive devices, but etonogestrel provides a more prolonged effect.
Norethisterone: Etonogestrel has a higher binding affinity to progesterone receptors, making it more effective in certain applications.
Etonogestrel’s uniqueness lies in its long-acting nature and high efficacy in contraceptive applications, making it a preferred choice in modern contraceptive devices .
Propriétés
Formule moléculaire |
C22H28O2 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |
Clé InChI |
GCKFUYQCUCGESZ-OGKXSSEESA-N |
SMILES isomérique |
CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34 |
SMILES canonique |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



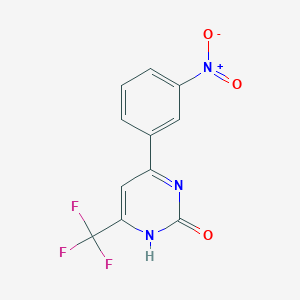


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
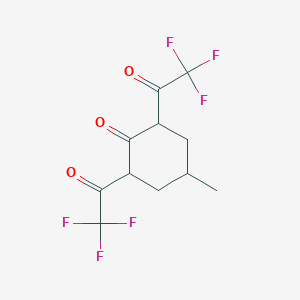
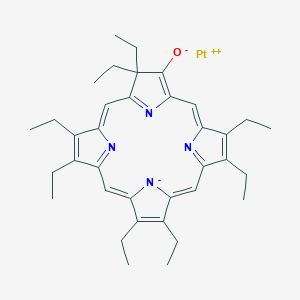
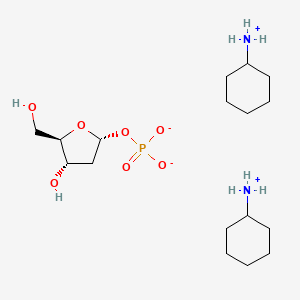

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
